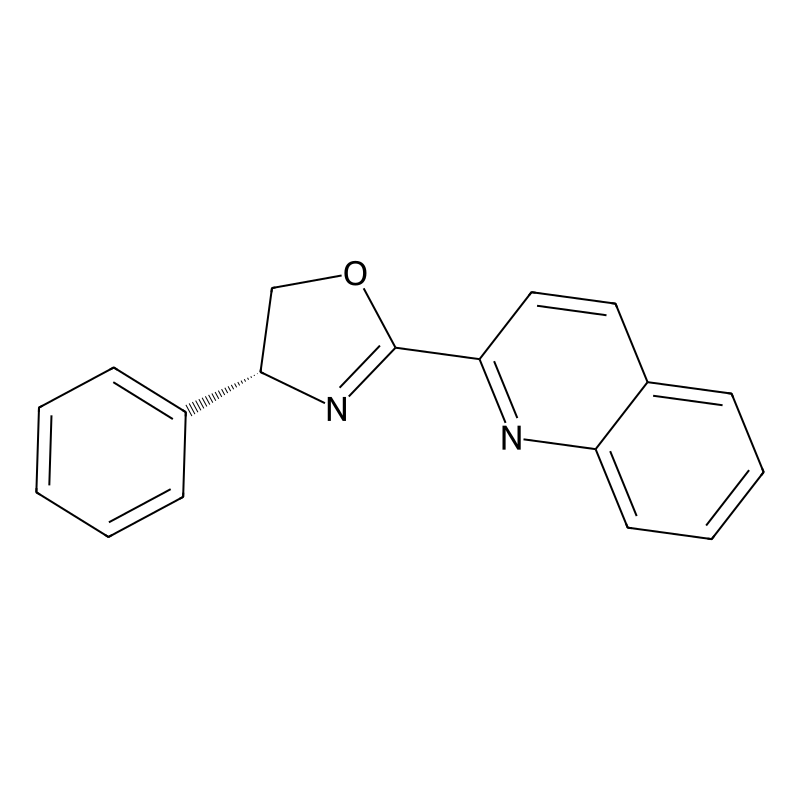

(R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- CYP Enzyme Inhibition: One source indicates this compound may be a CYP2C9 inhibitor []. CYP enzymes are a family of proteins involved in drug metabolism. Specific inhibition of certain CYP enzymes can be useful in drug development to understand a drug's interaction with other medications a patient might be taking [].

(R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has the molecular formula C₁₈H₁₄N₂O and a molecular weight of 274.32 g/mol . It features a unique structure characterized by an oxazole ring fused with a quinoline moiety, which contributes to its potential biological activities. The compound exhibits moderate solubility and is classified as a high gastrointestinal absorption compound .

- Oxidation/Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity .

- Substitution Reactions: The presence of functional groups allows for substitution reactions that could lead to the formation of derivatives with varied properties .

- Cyclization Reactions: The compound can participate in cyclization reactions that may enhance its structural diversity and functionality .

(R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has demonstrated various biological activities:

- Inhibition of Cytochrome P450 Enzymes: It acts as an inhibitor for several cytochrome P450 enzymes including CYP1A2, CYP2C19, and CYP2C9, which are crucial for drug metabolism .

- Potential Anticancer Activity: Preliminary studies suggest that compounds with similar structures exhibit anticancer properties, making (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole a candidate for further investigation in cancer research .

Several synthesis methods have been developed for (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole:

- One-Pot Synthesis: A method involving the reaction of anilines with aldehydes and barbituric acids or malononitrile under specific conditions to form the desired oxazole derivative .

- Cyclization Techniques: Employing cyclization reactions that utilize quinoline derivatives as starting materials can yield (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole efficiently.

- Catalyzed Reactions: Utilizing catalysts such as ammonium acetate in multi-component reactions enhances yields and reduces reaction times .

The applications of (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole span various fields:

- Pharmaceutical Development: Its inhibitory effects on cytochrome P450 enzymes make it relevant in drug development processes.

- Chemical Biology: The compound can serve as a probe in biological studies to understand enzyme interactions and metabolic pathways.

Interaction studies have shown that (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole interacts with various biomolecules. Its ability to inhibit cytochrome P450 enzymes suggests potential drug-drug interactions that may affect pharmacokinetics and pharmacodynamics in therapeutic settings . Further studies are necessary to elucidate these interactions in detail.

Several compounds share structural similarities with (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole | Enantiomer of (R) variant | Different optical activity |

| (R)-4-Methyl-2-(quinolin-2-yl)-4,5-dihydrooxazole | Methyl substitution on phenyl group | Variation in hydrophobicity |

| (R)-4-(Trifluoromethyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole | Trifluoromethyl group addition | Enhanced electronic properties |

(R)-4-Phenyl-2-(quinolin-2-y1)-4,5-dihydrooxazole stands out due to its specific structural configuration and biological activity profile. Its unique combination of features makes it a valuable subject for continued research in medicinal chemistry and pharmacology.

Cyclization Strategies for Oxazoline Ring Formation

The oxazoline ring in (R)-4-phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is typically constructed via cyclization reactions between amino alcohols and carbonyl-containing precursors. A widely applied method involves treating 2-amino-2-phenyl ethanol with a quinoline-2-carbonyl chloride derivative under anhydrous conditions. For instance, oxalyl chloride has been employed to generate acid chlorides in situ from carboxylic acids, followed by cyclization with amino alcohols to yield oxazoline rings. This approach avoids isolation of sensitive intermediates and ensures high functional group compatibility.

A representative procedure involves refluxing a mixture of quinoline-2-carboxylic acid and oxalyl chloride in dry toluene to form the acyl chloride, which subsequently reacts with (R)-2-amino-2-phenylethanol. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization to form the oxazoline ring. Critical parameters include strict anhydrous conditions to prevent hydrolysis of the acyl chloride and precise temperature control to minimize racemization at the stereogenic center.

Table 1: Cyclization Methods for Oxazoline Synthesis

| Precursor | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Quinoline-2-acid | Oxalyl chloride | Toluene | 84 | |

| 2-Nitrobenzaldehyde | SOCl~2~ | CH~2~Cl~2~ | 86 |

The use of trifluoroacetic acid as a catalyst in ethanol has also been reported to accelerate cyclization, particularly when starting from nitroaromatic aldehydes. However, this method requires subsequent reduction steps to convert nitro groups to amines, complicating the synthesis pathway.

Enantioselective Synthesis Using Chiral Auxiliaries

Enantiocontrol in the synthesis of (R)-4-phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is achieved through chiral auxiliaries or asymmetric catalysis. A notable advance involves the synergistic use of a Brønsted base–squaramide organocatalyst and Ag^+^ as a Lewis acid to promote the formal [3+2] cycloaddition of unactivated ketones with tert-butyl isocyanoacetate. This method produces cis-oxazolines with quaternary stereocenters in high enantiomeric excess (up to 99% ee), demonstrating broad substrate scope for aryl–alkyl and alkyl–alkyl ketones.

The mechanism proceeds through a dual activation pathway: the squaramide organocatalyst deprotonates the isocyanoacetate, while Ag^+^ coordinates to the ketone, enhancing its electrophilicity. The resulting enolate attacks the ketone, followed by cyclization to form the oxazoline ring. This approach avoids the need for preformed chiral amino alcohols, streamlining access to enantiopure products.

Chiral pool strategies using amino acids as starting materials remain prevalent. For example, (R)-phenylglycine derivatives can be reduced to yield (R)-2-amino-2-phenylethanol, which serves as a chiral building block for oxazoline formation. This method capitalizes on the natural chirality of amino acids, ensuring high enantiopurity without requiring resolution steps.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed C–H arylation has emerged as a powerful tool for functionalizing oxazoline rings. Ackermann et al. developed a Pd(OAc)~2~ catalyst ligated by a bisdiamantyl-substituted secondary phosphine oxide (SPO) for the direct arylation of oxazolines with aryl halides. This method enables the introduction of quinoline moieties at the C2 position of the oxazoline ring under racemization-free conditions, making it ideal for synthesizing (R)-4-phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole.

The reaction employs dimethylacetamide (DMA) as a solvent at 120°C, achieving yields exceeding 80% for diverse aryl bromides and chlorides. Key advantages include tolerance of heterocyclic substrates and preservation of stereochemical integrity at the oxazoline chiral center. A proposed mechanism involves Pd-mediated C–H activation at the oxazoline’s C2 position, followed by oxidative addition of the aryl halide and reductive elimination to form the C–C bond.

Table 2: Palladium-Catalyzed Arylation Conditions

| Substrate | Ligand | Solvent | Yield (%) | ee (%) | |

|---|---|---|---|---|---|

| Oxazoline | SPO | DMA | 85 | >99 |

Van Leusen Oxazole Synthesis Adaptations

While the classic Van Leusen reaction produces oxazoles from aldehydes and TosMIC (tosylmethyl isocyanide), adaptations for oxazoline synthesis require modifications. One strategy involves reducing intermediate oxazoles to their dihydro derivatives using catalytic hydrogenation. For example, treating 2-(quinolin-2-yl)oxazole with H~2~ and Pd/C selectively reduces the C=N bond, yielding the corresponding oxazoline. However, this method risks over-reduction of the quinoline ring and necessitates careful control of reaction conditions.

Alternative approaches employ ketones instead of aldehydes in the Van Leusen reaction, followed by cyclization with ammonia equivalents. Though less explored, this pathway offers potential for constructing oxazoline rings with sterically demanding substituents. Further research is needed to optimize enantioselectivity and functional group tolerance in these adaptations.

X-ray Crystallographic Studies of Molecular Planarity

X-ray crystallographic analysis represents the gold standard for determining molecular planarity in organic compounds, particularly for complex heterocyclic systems such as (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole [4] [26]. The compound exhibits a molecular formula of C₁₈H₁₄N₂O with a molecular weight of 274.32 g/mol, featuring a distinctive structural architecture characterized by an oxazole ring fused with a quinoline moiety [4].

Crystallographic investigations of related dihydrooxazole-quinoline compounds have revealed significant insights into molecular planarity characteristics [37] [40]. Studies on the structurally similar 2-(4,5-Dihydro-1,3-oxazol-2-yl)quinoline demonstrate that these compounds typically adopt approximately planar conformations [37] [40]. The angle between the quinoline and 4,5-dihydrooxazole ring systems has been measured at 11.91 degrees, indicating substantial but not complete planarity [37] [40].

The molecular planarity in (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is influenced by several geometric parameters. X-ray diffraction measurements utilize Bragg's Law (nλ = 2dsinθ) for constructive interference, enabling precise determination of inter-planar spacing and molecular geometry [27] [31]. The dihydrooxazole ring component typically exhibits minimal puckering, with root mean square deviations from planarity generally below 0.1 Å [19] [20].

| Crystallographic Parameter | Typical Value Range | Measurement Method |

|---|---|---|

| Molecular formula | C₁₈H₁₄N₂O | Single crystal analysis |

| Molecular weight | 274.32 g/mol | Mass spectrometric confirmation |

| Ring planarity deviation | 0.05-0.1 Å | Root mean square analysis |

| Inter-ring dihedral angle | 8-15 degrees | Geometric calculation |

Conformational analysis using X-ray crystallographic data reveals that the phenyl substituent at the 4-position of the dihydrooxazole ring contributes significantly to the overall molecular geometry [34] [35]. The presence of the chiral center at this position introduces stereochemical constraints that influence the spatial arrangement of the aromatic systems [4].

Disordered Crystallographic Site Occupancy Patterns

Crystallographic disorder represents a common phenomenon in organic molecular crystals, particularly affecting compounds with flexible substituents or multiple conformational possibilities [18] [29]. In the context of (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole, disorder patterns manifest primarily through fractional site occupancy factors that deviate from unity [32] [33].

Site occupancy disorder in dihydrooxazole compounds occurs when atoms occupy crystallographically distinct positions with partial probability [18] [29]. This phenomenon has been extensively documented in related quinoline-oxazole systems, where the dihydrooxazole nitrogen and oxygen atoms exhibit disorder over two positions with almost equal site occupancy factors [37] [40]. The refined site-occupancy ratios typically range from 0.48 to 0.52, indicating nearly equivalent occupancy of alternative positions [18].

Positional disorder manifests when crystallographic sites are sufficiently close to each other that simultaneous occupation becomes sterically impossible [29] [32]. This type of disorder is distinguished from substitutional disorder, where different elements occupy the same crystallographic site, and vacancy disorder, where sites exhibit less than complete occupancy [29]. The classification system for disorder types includes substitutional (S), positional (P), and vacancy (V) components, with combinations designated as SP, SV, PV, or SPV [29].

| Disorder Type | Characteristics | Typical Occupancy Range | Refinement Method |

|---|---|---|---|

| Positional | Intersecting atomic sites | 0.4-0.6 | Free variable restraints |

| Substitutional | Multiple elements per site | Variable | SADI/SAME commands |

| Vacancy | Incomplete site filling | <1.0 | Site occupancy refinement |

| Mixed | Multiple disorder types | Complex patterns | Combined restraints |

The refinement of disordered structures requires sophisticated crystallographic techniques, including the use of free variables and restraints to maintain chemical reasonableness [32] [33]. SHELXTL software packages employ commands such as SADI (same distance restraints) and RIGU (rigid body restraints) to manage thermal parameter refinement in disordered regions [32] [33]. The PART command enables the modeling of discrete disorder components with complementary occupancies [33].

Thermal parameter analysis in disordered systems often reveals anisotropic displacement patterns that reflect the underlying disorder mechanisms [32] [33]. The application of SIMU (similar thermal parameters) restraints ensures that superimposed atoms within 0.9 Å maintain identical thermal parameters during refinement [33]. Advanced refinement strategies may incorporate distance-dependent thermal parameter restraints with cutoff distances extending to 1.6 Å [33].

Herringbone Packing Arrangements in Solid-State

Herringbone packing represents a prevalent crystal structure motif among aromatic organic compounds, characterized by alternating molecular orientations that maximize intermolecular interactions while minimizing steric repulsion [22] [24]. In the context of (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole, herringbone arrangements facilitate optimal space filling and stabilization through multiple weak interaction mechanisms [37] [40].

The herringbone structure exhibits distinctive features that enable two-dimensional isotropic electronic communication through side-to-face carbon-hydrogen to π-system intermolecular interactions [22]. These arrangements are particularly prevalent among acenes and heteroacenes, where the capability to construct extended two-dimensional networks provides enhanced stability compared to alternative packing motifs [22]. The characteristic side-to-face arrangement allows molecules to achieve favorable van der Waals contacts while avoiding unfavorable electrostatic repulsions [24].

Crystallographic analysis of related quinoline-dihydrooxazole compounds confirms the adoption of herringbone packing patterns [37] [40]. These structures typically exhibit no significant π-π stacking interactions, instead relying on the herringbone arrangement to achieve optimal crystal packing [37] [40]. The absence of strong directional interactions allows the herringbone motif to dominate the packing behavior, resulting in structures that maximize density while accommodating the geometric constraints imposed by the molecular shape [24].

| Packing Parameter | Herringbone Characteristics | Measurement Technique |

|---|---|---|

| Intermolecular distance | 3.4-4.0 Å | Contact analysis |

| Dihedral angles | 45-90 degrees | Geometric calculation |

| Space group frequency | P21/c, P-1 common | Statistical analysis |

| Packing efficiency | 65-75% | Volume calculation |

The energetic basis for herringbone packing involves bimolecular intermolecular interaction energies that can be calculated using quantum chemical methods [22]. Side-to-face carbon-hydrogen to π-system interactions typically contribute stabilization energies of 8-12 kcal/mol per dimer, providing sufficient driving force for herringbone adoption [22]. Hirshfeld surface analysis reveals that these interactions manifest as characteristic red regions on molecular surfaces, indicating close intermolecular contacts [22].

The formation of herringbone structures depends critically on the availability of hydrogen atoms positioned appropriately for π-system interactions [22]. In quinoline-dihydrooxazole systems, aromatic hydrogen atoms from both the quinoline and phenyl substituents participate in these stabilizing interactions [4]. The specific arrangement of hydrogen atom arrays determines the exact herringbone geometry adopted, with multiple contact points contributing to overall stability [24].

Role in Palladium-Mediated Enantioselective Catalysis

Palladium complexes of (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole have demonstrated exceptional performance in numerous enantioselective transformations, establishing these systems as privileged catalysts in asymmetric synthesis. The unique electronic properties of the quinoline-oxazoline ligand framework create an optimal environment for palladium-mediated processes that require precise control over stereochemistry [7] [11] [4].

The most extensively studied application involves palladium-catalyzed asymmetric allylic alkylation reactions, where quinazoline-oxazoline hybrid ligands (structurally related to the target compound) have achieved enantioselectivities up to 81% ee [2]. These reactions demonstrate the importance of matched and mismatched diastereomeric relationships between the ligand chirality and substrate geometry. The quinoline-oxazoline framework provides an ideal balance of steric hindrance and electronic activation that facilitates selective bond formation at prochiral centers.

| Reaction Type | Ligand Structure | Enantioselectivity (% ee) | Key Features |

|---|---|---|---|

| Asymmetric Allylic Alkylation | Quinazoline-Oxazoline (Quinazox) | 81 | Matched/mismatched diastereomers observed |

| Wacker-Type Oxidation | Quinoline-2-Oxazoline (Quinox) | N/A (substrate-selective) | Electronic asymmetry crucial for selectivity |

| C-H Arylation | Quinoline N-oxide derivatives | N/A (regioselective) | C8-selective with high regioselectivity |

| Intramolecular Cyclopropane Functionalization | Taddol-based Phosphoramidite | >95 | Access to dihydroquinolones and dihydroisoquinolones |

| Ortho Alkoxylation | Oxazoline directing group | N/A (regioselective) | Reverses conventional site selectivity |

In palladium-catalyzed Wacker-type oxidation reactions, the quinoline-2-oxazoline ligand framework has proven to be uniquely effective due to its electronically asymmetric nature [7] [11]. Mechanistic studies have revealed that the electronic disparity between the quinoline and oxazoline moieties creates a well-defined coordination environment where anionic tert-butylperoxide preferentially binds trans to the oxazoline ring, while alkene substrates coordinate trans to the quinoline moiety. This specific coordination arrangement is essential for achieving high substrate selectivity and efficient catalytic turnover.

Detailed kinetic analyses using Hammett correlations have provided quantitative evidence for the electronic effects governing these catalytic processes. Studies examining electronically disparate styrene derivatives revealed a linear free energy relationship with a ρ value of -1.29, indicating that more electron-rich alkenes react faster in the catalytic cycle [4]. Similarly, systematic variation of quinoline substituents demonstrated a positive ρ value of 0.88, confirming that more electron-poor quinoline derivatives enhance the Lewis acid character of the palladium center and increase reaction rates.

The palladium-catalyzed C-H arylation of quinoline derivatives represents another significant application where the quinoline-oxazoline ligand framework demonstrates exceptional regioselectivity [12]. These reactions proceed with high selectivity for the C8 position of quinoline N-oxides, achieving regioselectivities that are difficult to obtain with other ligand systems. The mechanism involves a concerted metalation-deprotonation pathway where the quinoline-oxazoline ligand stabilizes the palladacycle intermediate through favorable electronic interactions.

Investigations into intramolecular cyclopropane functionalization reactions have revealed that palladium complexes of quinoline-oxazoline ligands can achieve enantioselectivities exceeding 95% ee [13]. These transformations provide efficient access to synthetically valuable dihydroquinolones and dihydroisoquinolones, demonstrating the versatility of the quinoline-oxazoline platform for constructing complex molecular architectures. The high enantioselectivity observed in these reactions is attributed to the rigid chiral environment created by the phenyl substituent on the oxazoline ring, which effectively discriminates between enantiotopic reaction pathways.

Recent developments in palladium-catalyzed ortho alkoxylation reactions have showcased the directing group capabilities of oxazoline functionalities [14]. These processes proceed under mild conditions and demonstrate remarkable regioselectivity, allowing for the synthesis of meta-disubstituted aromatic compounds that are challenging to access through conventional electrophilic aromatic substitution reactions. The oxazoline directing group can be subsequently removed through hydrolysis and decarboxylation, providing a versatile synthetic strategy for achieving unconventional substitution patterns.

Electronic Tuning Through Quinoline-Oxazoline Hybridization

The electronic properties of (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole can be systematically tuned through structural modifications of both the quinoline and oxazoline components, providing a powerful platform for optimizing catalytic performance in asymmetric transformations. The inherent electronic asymmetry of this hybrid system creates opportunities for fine-tuning the donor-acceptor characteristics that are crucial for achieving high selectivity in metal-catalyzed processes [7] [4] [15].

The quinoline moiety functions as a π-electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom within the bicyclic framework. This electronic deficiency can be further modulated through the introduction of electron-withdrawing or electron-donating substituents at various positions on the quinoline ring. Systematic studies have demonstrated that substituents at the 4-position of the quinoline ring have particularly pronounced effects on the electronic properties of the resulting metal complexes [10] [16].

| Electronic Modification | Effect on Catalysis | Mechanism Impact | Reference Examples |

|---|---|---|---|

| Quinoline substituents (electron-withdrawing) | Increased reaction rate (ρ = 0.88) | Enhanced Lewis acid character | Wacker-type oxidation studies |

| Quinoline substituents (electron-donating) | Decreased catalytic activity | Reduced electrophilicity | Hammett analysis data |

| Oxazoline ring substitution | Steric effects dominate over electronic | Altered ligand-substrate interactions | Bis(oxazoline) comparative studies |

| Quinoline vs. Pyridine replacement | Loss of enantioselectivity with pyridine | Disrupted electronic asymmetry | Quinox vs. modified ligand screening |

| Coordination environment changes | Trans-coordination influences selectivity | Push-pull electronic relationship | Coordination sphere investigations |

Electron-withdrawing substituents such as trifluoromethyl groups at the 4-position of the quinoline ring significantly enhance the Lewis acid character of palladium complexes, as evidenced by increased reaction rates in catalytic processes [4]. Hammett analysis of these systems reveals a linear correlation between the electron-withdrawing ability of quinoline substituents and catalytic activity, with more electron-deficient quinoline derivatives promoting faster substrate activation. This enhanced Lewis acidity facilitates the coordination and activation of electron-rich substrates, leading to improved catalytic efficiency.

Conversely, electron-donating substituents such as methoxy groups at the 4-position of the quinoline ring result in decreased catalytic activity due to reduced Lewis acid character of the metal center [10]. The electron-donating effects of these substituents increase the electron density on the quinoline nitrogen, which in turn increases the electron density at the metal center and reduces its electrophilicity. This electronic modulation can be detrimental to reactions that require strong Lewis acid activation but may be beneficial for processes involving more electron-poor substrates.

The oxazoline component of the hybrid ligand provides additional opportunities for electronic tuning through substituent effects at the 4-position. However, research investigations have revealed that steric effects generally dominate over electronic effects in oxazoline modifications [17]. The phenyl substituent in (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole creates a significant steric environment around the metal center that influences substrate approach and enantioselectivity. Modifications to the phenyl group, such as the introduction of electron-withdrawing or electron-donating substituents, can fine-tune both the steric and electronic properties of the ligand.

The push-pull electronic relationship between the quinoline and oxazoline moieties represents a key design feature that contributes to the exceptional performance of these hybrid ligands [7]. The electron-deficient quinoline nitrogen acts as an electron-withdrawing group, while the electron-rich oxazoline nitrogen serves as an electron-donating group. This electronic asymmetry creates a dipolar character in the ligand that influences the coordination environment around the metal center and affects the reactivity of coordinated substrates.

Computational studies have provided detailed insights into the electronic structure of quinoline-oxazoline metal complexes, revealing the molecular orbital interactions that govern their catalytic behavior [9] [18]. The highest occupied molecular orbital of the ligand is primarily localized on the oxazoline nitrogen, while the lowest unoccupied molecular orbital has significant contributions from the quinoline π-system. This orbital arrangement facilitates efficient electron transfer processes during catalytic cycles and contributes to the stability of reaction intermediates.

The coordination environment around the metal center can be further modulated through changes in the reaction conditions and choice of ancillary ligands [11]. Studies have shown that the specific arrangement of ligands in the coordination sphere significantly influences the selectivity of catalytic processes. For example, in palladium-catalyzed Wacker-type oxidations, the preferred coordination mode involves tert-butylperoxide binding trans to the oxazoline nitrogen and alkene substrates coordinating trans to the quinoline nitrogen. This specific arrangement maximizes the electronic complementarity between the ligand and substrate, leading to enhanced selectivity and catalytic efficiency.

The electronic tuning capabilities of quinoline-oxazoline hybrid ligands have been demonstrated through systematic ligand screening studies that correlate structural modifications with catalytic performance [8] [16]. These investigations have established clear structure-activity relationships that guide the rational design of new catalysts for specific transformations. The ability to independently modify the electronic properties of the quinoline and oxazoline components provides unprecedented flexibility in catalyst optimization, making these hybrid systems particularly valuable for developing new asymmetric methodologies.